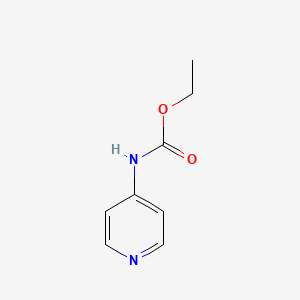

Ethyl pyridin-4-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJQHJLOMYJUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354209 | |

| Record name | ethyl 4-pyridinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54287-92-2 | |

| Record name | ethyl 4-pyridinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54287-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Pyridin-4-ylcarbamate (CAS 54287-92-2): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Ethyl pyridin-4-ylcarbamate, CAS 54287-92-2, exemplifies this principle by uniting two critical pharmacophores: the pyridine ring and the carbamate linker. The pyridine moiety is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and coordinate with metal ions in metalloenzymes. The carbamate group serves as a stable, metabolically robust amide bond isostere, offering conformational constraint and versatile hydrogen bonding capabilities.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical and spectroscopic properties, provide a detailed and validated synthetic protocol, explore its reactivity, and contextualize its application as a versatile building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and screening. This compound is a solid at room temperature, and its key properties are summarized below.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 54287-92-2 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| IUPAC Name | ethyl N-pyridin-4-ylcarbamate | [2] |

| Synonyms | Ethyl 4-pyridinylcarbamate, 4-Ethoxycarbonylaminopyridine | [2][4] |

| Appearance | Solid | vendor data |

| Melting Point | 182.5–183.5 ºC (for a related compound) | [5] |

| logP | 1.3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Solubility & Stability: While specific solubility data is not widely published, based on its structure containing both polar (pyridine, carbamate) and non-polar (ethyl) groups, it is expected to be sparingly soluble in water and soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. The compound is stable under standard laboratory conditions but should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[6] It is incompatible with strong acids, strong bases, and strong oxidizing agents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. The expected spectral features for this compound are outlined below.

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

Ethyl Group: A characteristic triplet integrating to 3 protons (CH₃) will appear upfield (approx. 1.2-1.4 ppm), coupled to the adjacent methylene group. A corresponding quartet integrating to 2 protons (CH₂) will be observed further downfield (approx. 4.1-4.3 ppm) due to deshielding by the adjacent oxygen atom.

-

Pyridine Ring: The symmetric 4-substituted pyridine ring will exhibit a classic AA'BB' system. Two doublets are expected in the aromatic region. The protons ortho to the nitrogen (H2, H6) will appear as a doublet downfield (approx. 8.3-8.5 ppm), while the protons meta to the nitrogen (H3, H5) will appear as a second doublet upfield of the first (approx. 7.3-7.5 ppm).

-

Carbamate N-H: A broad singlet corresponding to the carbamate proton will be present, typically in the range of 8.5-10.0 ppm, though its chemical shift can be highly dependent on solvent and concentration.

The carbon spectrum complements the ¹H NMR data.

-

Ethyl Group: The methyl carbon (CH₃) will be the most upfield signal (approx. 14-16 ppm), while the methylene carbon (O-CH₂) will be found around 60-62 ppm.[7]

-

Pyridine Ring: Two signals are expected for the protonated aromatic carbons, with the carbons adjacent to the nitrogen (C2, C6) appearing around 150 ppm and the C3/C5 carbons appearing around 110-115 ppm. The ipso-carbon (C4, attached to the nitrogen) will be a quaternary signal around 148-152 ppm.[8]

-

Carbonyl Carbon: The carbamate carbonyl (C=O) will be the most downfield signal, typically appearing in the 153-156 ppm region.[7]

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group will be prominent in the range of 1700-1740 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at m/z = 166. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 167.

Synthesis and Reactivity

The synthesis of this compound is a straightforward and scalable process, making it an accessible building block for research and development.

Recommended Synthetic Protocol: Acylation of 4-Aminopyridine

The most efficient and common method for preparing this compound is the N-acylation of 4-aminopyridine with ethyl chloroformate.[9] The causality behind this choice is the high reactivity of the acyl chloride, which readily reacts with the nucleophilic amino group of the pyridine. A non-nucleophilic base, such as triethylamine or pyridine itself, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. Rationale: The base is added before the electrophile to ensure it is available to quench the HCl as it is formed, preventing protonation of the starting material.

-

Acylation: Slowly add ethyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).

-

Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary components:

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. It can also act as a ligand for transition metals, a property often exploited in catalysis and materials science.

-

Carbamate N-H: The proton on the carbamate nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH). The resulting anion is a potent nucleophile, allowing for alkylation or acylation at the nitrogen position to generate N-substituted derivatives.

-

Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, though it is less reactive than a ketone or aldehyde. Under harsh acidic or basic conditions, the carbamate can undergo hydrolysis to yield 4-aminopyridine, ethanol, and carbon dioxide.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable and versatile intermediate in the synthesis of more complex, high-value molecules. Its utility stems from the strategic placement of reactive handles and its inherent drug-like properties.

Role as a Synthetic Building Block: The primary application is as a scaffold in discovery chemistry. The N-H moiety provides a convenient point for diversification. Through deprotonation followed by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides), a large library of N-substituted analogues can be rapidly synthesized. This approach is central to structure-activity relationship (SAR) studies. For example, related pyrido[3,4-b]pyrazin-7-ylcarbamates have been investigated as potential antimitotic agents, where modifications to the carbamate structure would be key to optimizing activity.[10]

Use in Fragment-Based Drug Design (FBDD): With a molecular weight of 166.18 g/mol and a logP of 1.3, this compound fits well within the "Rule of Three" criteria for a molecular fragment. It presents hydrogen bond donors and acceptors in a well-defined geometry, making it an ideal starting point for FBDD campaigns. Researchers can screen it against a biological target and, upon finding a binding hit, use its reactive sites to "grow" the fragment into a more potent lead compound.

Sources

- 1. 4-Ethylpyridine(536-75-4) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 4-pyridinylcarbamate | C8H10N2O2 | CID 766500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl N-pyridin-4-ylcarbamate | CAS: 54287-92-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. parchem.com [parchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 54287-92-2|this compound|BLD Pharm [bldpharm.com]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

Ethyl pyridin-4-ylcarbamate molecular structure and IUPAC name

An In-depth Technical Guide to Ethyl Pyridin-4-ylcarbamate: Structure, Synthesis, and Characterization

Abstract

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethyl carbamate group. Its structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the compound's molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its synthesis from 4-aminopyridine and ethyl chloroformate is presented, with a focus on the causal factors behind procedural choices to ensure reproducibility and scalability. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR) necessary for the structural elucidation and quality control of the final product. Safety and handling considerations are also addressed, making this a vital resource for researchers, chemists, and professionals in pharmaceutical development.

Nomenclature and Molecular Structure

The formal identification of a chemical entity is foundational to all scientific communication. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: ethyl N-pyridin-4-ylcarbamate[1]

Common Synonyms:

-

Ethyl 4-pyridinylcarbamate[1]

-

Ethyl 4-pyridylcarbamate

-

4-Ethoxycarbonylaminopyridine

-

Pyridin-4-yl-carbamic acid ethyl ester[1]

Chemical Identifiers:

-

CAS Number: 54287-92-2[1]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

-

SMILES: CCOC(=O)NC1=CC=NC=C1[1]

The molecular architecture consists of a central pyridine ring, which is an aromatic heterocycle. The carbamate functional group (-NHCOO-) acts as a linker, with the nitrogen atom attached to the 4-position of the pyridine ring and the carbonyl carbon bonded to an ethoxy group (-OCH₂CH₃).

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for laboratory handling, reaction planning, and analytical method development.

| Property | Value | Source |

| IUPAC Name | ethyl N-pyridin-4-ylcarbamate | PubChem[1] |

| CAS Number | 54287-92-2 | PubChem[1] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, room temperature | BLD Pharm |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via the N-acylation of 4-aminopyridine with ethyl chloroformate. This reaction is a standard procedure for carbamate formation and can be performed at scale. The protocol described here is adapted from established methodologies for similar transformations[2].

Causality and Experimental Design

The chosen synthetic route relies on the nucleophilic nature of the exocyclic amino group on 4-aminopyridine attacking the electrophilic carbonyl carbon of ethyl chloroformate.

-

Base (Triethylamine): Ethyl chloroformate reacts with 4-aminopyridine to produce the desired carbamate and hydrochloric acid (HCl) as a byproduct. The pyridine nitrogen is basic, but protonation by the generated HCl would deactivate the starting material by forming a pyridinium salt, thus halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (Et₃N), is added as an acid scavenger. It stoichiometrically neutralizes the HCl, allowing the reaction to proceed to completion.

-

Solvent (Dichloromethane): Dichloromethane (CH₂Cl₂) is selected as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions. Its relatively low boiling point also facilitates easy removal during the workup procedure.

-

Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm associated with the acylation, thereby minimizing potential side reactions.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and dichloromethane (approx. 0.1–0.2 M solution).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Acylation: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated sodium chloride (brine) solution (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | δ ~8.3-8.5 ppm: (doublet, 2H) Protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).δ ~7.3-7.5 ppm: (doublet, 2H) Protons on the pyridine ring meta to the nitrogen (positions 3 and 5).δ ~9.5-10.5 ppm: (broad singlet, 1H) N-H proton of the carbamate.δ ~4.1-4.3 ppm: (quartet, 2H) Methylene protons (-O-CH₂-) of the ethyl group.δ ~1.2-1.4 ppm: (triplet, 3H) Methyl protons (-CH₃) of the ethyl group. |

| ¹³C NMR | δ ~153-155 ppm: Carbonyl carbon (C=O) of the carbamate.δ ~150-152 ppm: Aromatic carbons ortho to the pyridine nitrogen (C2, C6).δ ~145-148 ppm: Aromatic carbon attached to the carbamate nitrogen (C4).δ ~110-115 ppm: Aromatic carbons meta to the pyridine nitrogen (C3, C5).δ ~60-62 ppm: Methylene carbon (-O-CH₂) of the ethyl group.δ ~14-16 ppm: Methyl carbon (-CH₃) of the ethyl group. |

| IR (cm⁻¹) | ~3300-3400 cm⁻¹: N-H stretching vibration.~3000-3100 cm⁻¹: Aromatic C-H stretching.~2850-2980 cm⁻¹: Aliphatic C-H stretching.~1710-1740 cm⁻¹: Strong C=O (carbonyl) stretching of the carbamate.~1590-1610 cm⁻¹: C=C and C=N stretching of the pyridine ring.~1200-1250 cm⁻¹: C-O stretching. |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4. The primary hazard statement is H302: Harmful if swallowed[1].

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation[1].

Conclusion

This guide has detailed the fundamental chemical identity, molecular structure, and a robust synthetic pathway for this compound. By providing a rationale for the experimental design and outlining the expected analytical signatures for characterization, this document serves as a practical and authoritative resource for scientists. Adherence to the described synthetic and safety protocols will enable the reliable preparation and safe handling of this valuable heterocyclic compound for applications in research and development.

References

-

A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

-

Ethyl 4-pyridinylcarbamate | C8H10N2O2 | CID 766500. PubChem, National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl pyridin-4-ylcarbamate

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential toxicity. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead compound like Ethyl pyridin-4-ylcarbamate is paramount for informed decision-making, guiding formulation strategies, and predicting in vivo performance. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both theoretical insights and practical, field-proven experimental methodologies.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the starting point for all subsequent characterization. This compound, a derivative of 4-aminopyridine, possesses a unique combination of a pyridine ring, a carbamate linker, and an ethyl group, which collectively define its chemical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | ethyl N-pyridin-4-ylcarbamate | |

| CAS Number | 54287-92-2 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Canonical SMILES | CCOC(=O)NC1=CC=NC=C1 | |

| InChI | InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| InChIKey | RPJQHJLOMYJUHA-UHFFFAOYSA-N |

Physical State and Thermal Properties

A commercial supplier describes this compound as a solid.

Melting Point

The melting point is a crucial indicator of purity and is vital for many formulation processes, such as hot-melt extrusion.

Expected Properties: As a solid crystalline organic molecule of its molecular weight, a distinct melting point is expected.

Authoritative Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions of a substance. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of finely powdered this compound into a Tzero hermetic aluminum pan.

-

Place the corresponding lid on the pan and crimp it securely using a sample press.

-

Prepare an empty, sealed Tzero hermetic aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram[1]. The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.

-

Sources

An In-depth Technical Guide to the Solubility of Ethyl Pyridin-4-ylcarbamate in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl pyridin-4-ylcarbamate, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document emphasizes a foundational understanding of the molecule's structural attributes to predict its behavior in various common laboratory solvents. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate precise and reliable data for their specific applications.

Understanding the Molecule: this compound

This compound possesses a molecular structure that dictates its interactions with different solvent environments. Its key features include a pyridine ring, a carbamate linkage, and an ethyl group. The pyridine ring, with its nitrogen atom, introduces a degree of polarity and a site for hydrogen bond acceptance. The carbamate group (-NHCOO-) is also polar and capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Conversely, the ethyl group provides a nonpolar, hydrophobic character. The interplay of these functionalities governs the compound's solubility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | ethyl N-pyridin-4-ylcarbamate | --INVALID-LINK--[1] |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of an organic compound is influenced by factors such as polarity, hydrogen bonding capabilities, temperature, and molecular size.[2][3]

Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made:

Table of Predicted Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The presence of the polar pyridine ring and carbamate group allows for hydrogen bonding with water. However, the nonpolar ethyl group and the overall molecular size may limit high solubility. |

| Methanol | Polar Protic | Soluble | Methanol is a polar protic solvent that can effectively engage in hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity can interact with the polar groups of the molecule, but the lack of hydrogen bond donation from the solvent might result in lower solubility compared to protic solvents. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar aprotic solvent, and its interaction will be primarily through dipole-dipole forces. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of the molecule is likely to be mismatched with the nonpolar nature of DCM. |

| Toluene | Nonpolar | Insoluble | The aromatic yet nonpolar character of toluene is unlikely to effectively solvate the polar functional groups of this compound. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for polar compounds. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocols outline two common and reliable methods.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent.

-

Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Workflow for the Isothermal Shake-Flask Method:

Caption: Workflow of the Isothermal Shake-Flask Method for solubility determination.

Gravimetric Method

This method involves determining the mass of the solute dissolved in a known mass of the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 of the Isothermal Shake-Flask Method.

-

-

Sample Withdrawal:

-

Carefully withdraw a known mass of the clear supernatant into a pre-weighed container.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final mass minus the initial mass of the empty container.

-

Calculate the solubility as the mass of the solute per mass of the solvent (e.g., g/100 g of solvent).

-

Logical Relationship for Gravimetric Solubility Calculation:

Caption: Logical diagram illustrating the calculation of solubility using the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.[2]

-

pH: For ionizable compounds, the pH of the solvent can significantly affect solubility. The pyridine nitrogen in this compound can be protonated under acidic conditions, which would likely increase its aqueous solubility.

-

Purity of the Compound: Impurities can alter the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion

References

A Technical Guide to the Spectroscopic Characterization of Ethyl pyridin-4-ylcarbamate

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

The predicted ¹H NMR spectral data for Ethyl pyridin-4-ylcarbamate in a common deuterated solvent like CDCl₃ are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.4 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~7.0 | Singlet (broad) | 1H | N-H (Carbamate) |

| ~4.2 | Quartet | 2H | O-CH₂ (Ethyl) |

| ~1.3 | Triplet | 3H | CH₃ (Ethyl) |

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group.

-

Pyridine Protons (H-2, H-6, and H-3, H-5): The pyridine ring will exhibit a characteristic AA'BB' system. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing as a doublet at approximately 8.4 ppm. The protons meta to the nitrogen (H-3 and H-5) will appear as a doublet at a slightly higher field, around 7.4 ppm.

-

Carbamate Proton (N-H): The proton attached to the carbamate nitrogen is expected to appear as a broad singlet around 7.0 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Ethyl Group Protons (O-CH₂ and CH₃): The methylene protons (O-CH₂) of the ethyl group are adjacent to an oxygen atom, which deshields them, resulting in a quartet at approximately 4.2 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons. The methyl protons (CH₃) will appear as a triplet around 1.3 ppm, split by the two adjacent methylene protons.

Caption: Predicted ¹H NMR assignments for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (Carbamate) |

| ~150 | C-4 (Pyridine) |

| ~148 | C-2, C-6 (Pyridine) |

| ~114 | C-3, C-5 (Pyridine) |

| ~62 | O-CH₂ (Ethyl) |

| ~15 | CH₃ (Ethyl) |

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is the most deshielded carbon and is expected to appear at approximately 154 ppm.

-

Pyridine Carbons (C-4, C-2, C-6, C-3, C-5): The carbon atom attached to the carbamate nitrogen (C-4) is expected to be significantly deshielded, appearing around 150 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded, with a predicted chemical shift of about 148 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) will be the most shielded of the aromatic carbons, appearing around 114 ppm.

-

Ethyl Group Carbons (O-CH₂ and CH₃): The methylene carbon (O-CH₂) attached to the oxygen will be deshielded and is predicted to have a chemical shift of approximately 62 ppm. The terminal methyl carbon (CH₃) will be the most shielded carbon in the molecule, appearing at around 15 ppm.

Caption: Predicted ¹³C NMR assignments for this compound.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a shorter relaxation delay are typically used compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium | N-H Stretch | Carbamate |

| ~3050 | Weak | C-H Stretch (Aromatic) | Pyridine |

| ~2980 | Medium | C-H Stretch (Aliphatic) | Ethyl |

| ~1720 | Strong | C=O Stretch | Carbamate |

| ~1600, ~1500 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| ~1220 | Strong | C-O Stretch | Carbamate |

| ~830 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Pyridine |

The IR spectrum of this compound will be dominated by absorptions from the carbamate and pyridine functionalities.

-

N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary carbamate.

-

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear as weak bands above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed as medium intensity bands below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the carbamate group.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to characteristic bands in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: A strong band around 1220 cm⁻¹ is expected for the C-O stretching vibration of the carbamate.

-

Out-of-plane Bending: A strong band around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-disubstituted pyridine ring.

Caption: Key functional groups and their expected IR frequencies.

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, by preparing a KBr pellet, or as a mull. For a solution, a suitable solvent that does not have significant absorptions in the regions of interest should be used.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, a background spectrum is collected first and then subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 121 | [M - OCH₂CH₃]⁺ |

| 94 | [M - COOCH₂CH₃]⁺ |

| 78 | [C₅H₄N]⁺ |

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at an m/z value of 166, corresponding to the molecular weight of the compound.

-

Key Fragmentations:

-

Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 121.

-

Cleavage of the carbamate group leading to the loss of the ethoxycarbonyl radical (•COOCH₂CH₃) would produce an ion at m/z 94, corresponding to the 4-aminopyridine radical cation.

-

Further fragmentation of the pyridine ring could lead to the formation of the pyridyl cation at m/z 78.

-

Caption: Predicted mass spectral fragmentation of this compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: For a volatile compound, Electron Ionization (EI) is a common method. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, allows for its unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of key functional groups, namely the pyridine ring and the carbamate moiety. Mass spectrometry establishes the molecular weight and provides valuable information about the molecule's fragmentation patterns, further corroborating the proposed structure. The methodologies and interpretative strategies outlined in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel pyridinylcarbamate derivatives and other related pharmacologically relevant molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Unveiling the Solid State: A Guide to the Crystal Structure Analysis of Pyridinyl Carbamates

An In-Depth Technical Guide

Introduction: The Critical Role of Three-Dimensional Structure in Pyridinyl Carbamate Drug Development

Pyridinyl carbamates represent a vital scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their efficacy is profoundly dictated by their three-dimensional geometry, which governs molecular recognition and binding affinity at biological targets.[4] Consequently, the unambiguous determination of their crystal structure is not merely a characterization step but a cornerstone of rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and interpretive frameworks for the crystal structure analysis of pyridinyl carbamates, moving from the foundational challenge of crystallization to the nuanced interpretation of supramolecular assemblies.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires both theoretical understanding and practical expertise. The insights gained from this analysis—ranging from precise bond lengths and conformational states to the intricate network of intermolecular interactions—are invaluable for optimizing drug candidates, understanding structure-activity relationships (SAR), and navigating the complexities of solid-state properties like polymorphism and solubility.[4][5][6]

Section 1: The Foundational Challenge: Obtaining Diffraction-Quality Crystals

The primary bottleneck in any crystallographic study is the growth of a high-quality single crystal.[7][8] For pyridinyl carbamates, the presence of both hydrogen-bond donors (the N-H group of the carbamate) and multiple acceptors (the pyridine nitrogen and carbonyl oxygen) can lead to complex nucleation and growth behavior.[9][10][11] The choice of crystallization method is therefore a critical experimental decision.

Causality Behind Method Selection

The selection of a crystallization technique is guided by the compound's solubility profile, thermal stability, and the quantity of material available. A preliminary solubility screening in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) is a mandatory first step.

-

Slow Evaporation : This is the simplest method and often the first to be attempted.[12][13] It is most effective for compounds that are moderately soluble and thermally stable at ambient temperatures. The key is to control the rate of evaporation; a loosely covered vial allows for slow solvent removal, promoting the growth of larger, more ordered crystals over a shower of microcrystals.[13]

-

Vapor Diffusion : This technique is arguably the most successful for obtaining high-quality crystals from small amounts of material.[12][14] It involves dissolving the pyridinyl carbamate in a "good" solvent and allowing the vapor of a miscible "poor" solvent (an anti-solvent) to slowly diffuse into the solution. This gradual decrease in solubility gently pushes the solution to a state of supersaturation, the driving force for crystallization.[14] This method is particularly advantageous as it avoids direct heating and allows for fine control over the rate of crystallization by adjusting temperature or the volume of the anti-solvent reservoir.

-

Solvent Layering (Liquid-Liquid Diffusion) : In this method, a less dense anti-solvent is carefully layered on top of a denser solution of the compound.[12] Crystallization occurs at the interface as the solvents slowly mix. This technique is effective when a suitable solvent/anti-solvent pair with different densities is identified, but it is highly sensitive to mechanical disturbances.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a self-validating system for systematically screening for crystallization conditions.

-

Preparation : Prepare a concentrated solution of the pyridinyl carbamate (1-5 mg) in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., acetone) in a small, open vial.

-

Setup : Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume (2-5 mL) of an anti-solvent (e.g., hexane).

-

Sealing and Incubation : Seal the outer container tightly and leave it in a vibration-free location at a constant temperature.

-

Observation : Monitor the inner vial for crystal growth over several days to weeks. The formation of clear, well-defined single crystals with sharp edges is the desired outcome. If no crystals form, or if an amorphous precipitate appears, the experiment should be repeated with different solvent/anti-solvent combinations or concentrations.

Visualization: Crystallization Workflow

The logical flow from a synthesized compound to a viable crystal for diffraction is illustrated below.

Caption: The experimental and computational pipeline for SCXRD analysis.

Section 3: Structural Insights: Interpreting the Crystal Structure of Pyridinyl Carbamates

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. The true scientific value, however, comes from interpreting this data to understand the molecule's chemical and physical properties.

Intramolecular Features

Analysis begins with the molecule itself, confirming its covalent structure.

-

Bond Lengths and Angles : These should conform to expected values (e.g., C=O bond length ~1.22 Å, C-N bond ~1.34 Å). [15]Significant deviations can indicate electronic effects or strain.

-

Conformation : The carbamate group can adopt syn and anti conformations. The torsion angles along the molecule's backbone, particularly between the pyridine ring and the carbamate plane, are critical for defining its shape and how it can fit into a receptor binding site. [16]

Intermolecular Interactions & Supramolecular Assembly

The solid-state structure is governed by a hierarchy of non-covalent interactions that direct how molecules pack together. For pyridinyl carbamates, hydrogen bonding is typically the dominant interaction. [9][10][11]

-

Primary Hydrogen Bonds : The carbamate N-H group is a strong hydrogen bond donor. The most common acceptors are the pyridine nitrogen atom and the carbamate carbonyl oxygen atom. This often leads to the formation of robust supramolecular synthons, such as dimers or chains. [9][10][11]For instance, a common motif is the formation of (N—H⋯N(pyridine)) hydrogen bonds, which can assemble molecules into chains or cyclic dimers. [9]* Other Interactions : Weaker interactions like C-H···O hydrogen bonds, π-π stacking between pyridine rings, and (if applicable) halogen bonds also play a crucial role in stabilizing the overall three-dimensional architecture. [9][17]The interplay between a strong, directional hydrogen bond and weaker, more diffuse interactions determines the final crystal packing.

Data Presentation: Representative Crystallographic and Hydrogen Bond Data

The following tables summarize typical data obtained for pyridinyl carbamate structures, using o-tolyl N-(pyridin-3-yl)carbamate monohydrate as an example. [10][11][16] Table 1: Example Crystallographic Data

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |

| Space Group | P2₁/c | Defines the specific symmetry elements present |

| a (Å) | 16.35 | Unit cell dimension |

| b (Å) | 5.88 | Unit cell dimension |

| c (Å) | 13.91 | Unit cell dimension |

| β (°) | 114.2 | Unit cell angle |

Table 2: Example Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N—H···O(water) | 0.86 | 2.06 | 2.91 | 170 |

| O(water)—H···N(py) | 0.89 | 1.88 | 2.76 | 172 |

| O(water)—H···O=C | 0.89 | 1.95 | 2.81 | 162 |

(D = Donor, A = Acceptor)

Visualization: Common Hydrogen Bonding Motifs

Caption: Common hydrogen-bonded synthons in pyridinyl carbamate crystal structures.

Section 4: Application in Drug Development

Crystal structure analysis provides actionable intelligence for drug development.

-

Structure-Based Drug Design (SBDD) : An experimentally determined crystal structure of a pyridinyl carbamate bound to its target protein is the gold standard for SBDD. [5]It reveals the precise binding mode and key interactions, guiding the design of more potent and selective analogues. [4]* Polymorph Screening : A single compound can often crystallize in multiple forms, known as polymorphs, which can have different physical properties (solubility, stability, bioavailability). SCXRD is the definitive method to identify and characterize these different forms, which is a critical step for regulatory approval.

-

Co-crystal Engineering : Understanding the primary hydrogen bonding motifs of a pyridinyl carbamate allows for the rational design of co-crystals. [9]By introducing a co-former molecule that can form robust hydrogen bonds with the drug, it is possible to modify its physical properties, such as improving solubility or stability.

Conclusion

The crystal structure analysis of pyridinyl carbamates is a powerful and indispensable tool in the field of drug discovery and development. It provides a definitive map of the molecule's three-dimensional structure, offering profound insights into its conformational preferences and the non-covalent interactions that govern its assembly in the solid state. By moving beyond simple characterization to a deep understanding of the causality behind crystal packing, researchers can make more informed decisions in the design and optimization of new therapeutic agents. The detailed protocols and interpretive frameworks presented in this guide serve as a valuable resource for scientists aiming to harness the full potential of crystallographic analysis in their research endeavors.

References

- Crystallization of small molecules. (n.d.). Google Vertex AI Search.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Google Vertex AI Search.

- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- Single Crystal X-ray Diffraction. (n.d.). University of York.

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- X-ray crystallographic analysis for the structural confirmation of Ethyl (2-(furan-3-yl)ethyl)carbamate derivatives. (n.d.). Benchchem.

- Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates. (2022). NIH.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA.

- Crystallization. (n.d.). Organic Chemistry at CU Boulder.

- Crystallisation Techniques. (2006). University of an unnamed institution.

- Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. (n.d.). ResearchGate.

- Mocilac, P., & Gallagher, J. F. (2015). Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates. PubMed. DOI: 10.1107/S2056989015019556.

- Primary non-covalent interactions (in blue) in the crystal structures... (n.d.). ResearchGate.

- Gritzapis, P., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. NIH.

- Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. (n.d.). NIH.

- Theoretical insight to intermolecular hydrogen bond interactions between methyl N-(2-pyridyl) carbamate and acetic acid: substituent effects, cooperativity and energy decomposition analysis. (2025). ResearchGate.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.

- the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. (2015). IUCr.

- Cambridge Structural Database. (n.d.). Wikipedia.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.

- Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (n.d.). MDPI.

Sources

- 1. Table 3 from Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. depts.washington.edu [depts.washington.edu]

- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 15. benchchem.com [benchchem.com]

- 16. doras.dcu.ie [doras.dcu.ie]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Pyridine Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of a pyridine ring and a carbamate functional group into a single molecular scaffold gives rise to pyridine carbamate derivatives, a class of compounds with significant and diverse biological activities. The pyridine moiety, a well-established pharmacophore, enhances solubility and hydrogen bonding capabilities, while the carbamate group acts as a versatile component, often crucial for interacting with biological targets.[1] This technical guide provides an in-depth review of the prominent biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Key therapeutic areas explored include neurodegenerative diseases, oncology, and infectious diseases, highlighting the potential of pyridine carbamates as lead compounds in modern drug discovery.

Introduction: The Synergy of Two Privileged Scaffolds

In medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. Pyridine carbamate derivatives exemplify this approach, leveraging the unique properties of both the pyridine nucleus and the carbamate functional group to create compounds with enhanced therapeutic potential.

1.1 The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a "privileged" heterocyclic structure found in numerous FDA-approved drugs and natural products.[2][3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts a degree of basicity, which can be crucial for molecular recognition at physiological pH. This feature often improves the pharmacokinetic profile of drug candidates, including their aqueous solubility.[1] The aromatic nature of the pyridine ring also allows for π-π stacking interactions with biological targets, further contributing to its versatility in drug design.[4]

1.2 The Carbamate Functional Group: A Versatile Moiety

The carbamate group (-NHCOO-) is recognized for its ability to act as a stable mimic of the transition state of amide hydrolysis and as a key interacting moiety in many enzyme inhibitors.[5] Its hydrogen bonding donor and acceptor capabilities, coupled with its role as a "carbamoylating" agent for serine residues in enzyme active sites, make it particularly effective in the design of inhibitors for hydrolases like cholinesterases.[6]

The fusion of these two scaffolds results in pyridine carbamate derivatives, a compound class with a broad spectrum of biological activities. This guide will delve into the most significant of these activities, providing both mechanistic insights and practical experimental context.

Key Biological Activities and Therapeutic Potential

Pyridine carbamate derivatives have demonstrated significant efficacy in several key therapeutic areas. The following sections explore their roles as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds.

Cholinesterase Inhibition: A Focus on Neurodegenerative Diseases

A primary and extensively studied application of pyridine carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[8]

Mechanism of Action: Pyridine carbamates often act as reversible or pseudo-irreversible inhibitors. They bind to the catalytic active site (CAS) of the cholinesterase enzyme. The carbamate moiety is then transferred to a critical serine residue in the active site, forming a carbamoylated enzyme complex.[6] This complex is significantly more stable and slower to hydrolyze than the acetylated enzyme formed during normal catalysis, leading to a prolonged inhibition of the enzyme's activity.[9] Some derivatives have been designed to exhibit a dual-binding mechanism, interacting with both the CAS and the peripheral anionic site (PAS) of AChE, which can also interfere with the aggregation of amyloid-beta (Aβ) peptides, another hallmark of AD.[5][7]

Caption: Workflow for evaluating pyridine carbamates as cholinesterase inhibitors.

Data Presentation: Cholinesterase Inhibitory Activity

The inhibitory potency of pyridine carbamate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| Carbamate 8 | human AChE | 0.153 ± 0.016 | Mixed | [5][7] |

| Carbamate 11 | human BChE | 0.828 ± 0.067 | N/A | [5][7] |

| MHP 133 Derivative | Eel AChE | kobs/[I] = 3-345 M⁻¹s⁻¹ | Progressive | [9] |

| Carbamate 18 | Eel AChE | Potent (Time-dependent) | Covalent | [10] |

Experimental Protocol: Ellman's Method for AChE Activity

This spectrophotometric assay is the gold standard for measuring cholinesterase activity.

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine, ATChI). The product, thiocholine, reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in buffer).

-

ATChI solution (10 mM in buffer).

-

AChE enzyme solution (e.g., from electric eel) diluted in buffer.

-

Test compound solutions (dissolved in DMSO, then diluted in buffer).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of test compound solution (or buffer for control) to each well.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE enzyme solution. Mix and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATChI solution.

-

Immediately begin monitoring the absorbance at 412 nm every minute for 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Causality and Validation: The time-dependent increase in absorbance is directly proportional to the enzyme's activity. A potent inhibitor will significantly reduce the rate of this color change. Running a control with a known inhibitor (e.g., donepezil) validates the assay's performance. Some carbamates show time-dependent inhibition, requiring pre-incubation of the enzyme and inhibitor before adding the substrate to accurately assess their potency.[10]

Anticancer Activity

The pyridine scaffold is present in many anticancer agents, and its combination with a carbamate moiety has yielded derivatives with promising cytotoxic effects against various cancer cell lines.[4][11]

Mechanism of Action: The anticancer mechanisms of pyridine derivatives are diverse. They have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death).[12] Key molecular pathways affected include the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-related pathways such as the JNK (c-Jun N-terminal kinase) pathway.[12] Other pyridine-containing compounds have been found to act as inhibitors of crucial targets in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis.[13]

Caption: Pathway showing pyridine derivatives inducing cell cycle arrest and apoptosis.

Data Presentation: Cytotoxic Activity of Pyridine Derivatives

The cytotoxic effect is often measured by IC50 values, representing the concentration required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Observed Mechanism | Source |

| Pyridone 1 | HepG2 (Liver) | 4.5 ± 0.3 | G2/M Arrest, Apoptosis | [12] |

| Pyridine 2 | HepG2 (Liver) | >10 | G2/M Arrest, Apoptosis | [12] |

| Pyridine-urea 8e | NCI 60-cell line panel | Mean GI = 49% | VEGFR-2 Inhibition | [13] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 | Anti-proliferative | [13] |

| PTSC 3w | UO-31 (Renal) | 0.57 | Cytotoxic | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be solubilized and quantified.

-

Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the pyridine carbamate derivatives. Replace the cell culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 or 72 hours.

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

-

Solubilization: Carefully remove the MTT medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of the compound concentration to determine the IC50 value.

-

Causality and Validation: The amount of purple formazan produced is directly proportional to the number of viable cells. A decrease in absorbance indicates a loss of cell viability due to the compound's cytotoxic or cytostatic effects. A positive control, such as doxorubicin, should be included to validate the assay's sensitivity.[13]

Antimicrobial Activity

Pyridine derivatives have long been investigated for their antimicrobial properties.[1][15] The inclusion of a carbamate group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.

Mechanism of Action: The mechanisms of antimicrobial action for pyridine derivatives are varied. Some compounds function by chelating essential metal ions, thereby inhibiting metalloenzymes crucial for bacterial survival, such as metallo-β-lactamases.[16] Others may disrupt cell wall synthesis, interfere with nucleic acid replication, or inhibit key metabolic pathways.[4][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after a defined incubation period.

-

Preparation:

-

Prepare two-fold serial dilutions of the pyridine carbamate derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to yield ~5 x 10^5 CFU/mL in the final well volume).

-

-

Inoculation and Incubation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Causality and Validation: The absence of growth directly indicates the compound's inhibitory effect at that concentration. Including a standard antibiotic (e.g., ampicillin) provides a reference for the compound's potency.[4] For instance, some pyridine thiosemicarbazone derivatives have shown potent activity against Acinetobacter baumannii and Candida albicans.[14]

Synthesis Strategies

The synthesis of pyridine carbamates is generally straightforward, making them an accessible class of compounds for medicinal chemistry campaigns. A common and efficient method involves the reaction of a pyridinylamine with a haloformate or the reaction of an appropriate oxime with an isocyanate.[17][18]

Caption: Common synthetic routes for preparing pyridine carbamate derivatives.

A typical procedure involves dissolving the aminopyridine in a solvent like chloroform, adding a base such as triethylamine to act as an acid scavenger, and then adding the chloroformate dropwise at room temperature.[8][18] The reaction is stirred for several hours, after which the product can be isolated and purified.

Challenges and Future Perspectives

While pyridine carbamate derivatives show immense promise, their development is not without challenges. Key considerations for future research include:

-

Selectivity: Enhancing selectivity for specific enzyme isoforms (e.g., AChE vs. BChE) or cancer cell types over healthy cells is crucial to minimize off-target effects and improve the therapeutic index.

-

Pharmacokinetics: Optimizing properties like metabolic stability, bioavailability, and blood-brain barrier penetration (especially for neurodegenerative targets) is essential for translating in vitro potency into in vivo efficacy.

-

Multi-Target Approach: As seen with dual-binding cholinesterase inhibitors, designing pyridine carbamates that can modulate multiple targets within a disease pathway (e.g., inhibiting both cancer cell proliferation and angiogenesis) is a promising strategy for developing more effective therapeutics.[19]

Conclusion

Pyridine carbamate derivatives represent a versatile and potent class of biologically active molecules. The strategic combination of the pyridine scaffold and the carbamate functional group has yielded promising lead compounds for treating neurodegenerative disorders, cancer, and microbial infections. The straightforward synthesis and the potential for chemical modification allow for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Continued exploration of this chemical space is highly warranted and holds significant potential for addressing unmet medical needs.

References

- Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCjyMIIUjmAxSsdVFPp75mVCyijUnAD9idVBaL8CvajFK3zRyQ-teIi6wiZvpz73oRhpaT-89KoJQd0aM9RSq5oMB_w0qMkQY6uHxHcTt0u3f58ML210whMCYz1a3RzuFGCNuL]

- Bier, D. M., et al. (Year not available). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. PubMed. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9l-rPHsKHWuHsYigbLO0sz_qTY__ZJdaCuB-RT6auS3QXcHTR_iBt21j8kxrlKr6HWiyfPSINSU41zo7L4929vcblvDBEPCmmreNF2lE3ugPAZ22O3_4tMsiEZ3kM1_4M8Po=]

- ResearchGate. (n.d.). Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. ResearchGate. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrFwC_xbGsgWDCcDPf3K4n3S3OO0u2TJSDfexWOr_0vKgNOVee2ndYghyuAYNx5cB_rI1F0wihYvL1Fhh82V5lLlduQsNamA9dLwPpPXJO6XPlHdu3I1Tu-by25MdsirCOSHUjyp_V4_tezu0XexHu8n0xigUeqZ3Y_z6kOxRpK3CEFDZ_qiD4QejeUiXpDf6eTlYa358ed-UyCG_8qTdOLP3qSPI7kHLPWJ_2xEPJHtmekRqIwBTNOgwem0=]

- Pandolfi, F., et al. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFijEj_aMmF0muRL32zxHBtxXgOFR4ccq6x3NS6fwWeBUfGjBeJ6pNiiub87vZc2h8oNwZf80QICqYEvdYB1Zecit92WKFesN5CFKlNPyv-GGL_U-pa7HqrBwMGDi678FzSQvyS5m4S0x2RrCsSwY4kWxS_cInovUSxfzjZTDHsYU6XguVl3psZta3OvQSppaaw4LuEIueWP-z6-RGiVk94q0LXW15QENWLal2SGBtmvoelKIQSSmwlzbcbMy8QktfltjhzkQ==]

- Sundberg, R. J., et al. (n.d.). Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents. American Chemical Society. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzkX0bCC6sJfHMToqkuJsFJjO2CEQbIFYIHmw6qhDSEwTpQU6VfHyXhl695A02g8Xmxv5DQwrLwNRLpHB3CYUshtwoy54oVLocku-Cea1dySDxjmPQTbgG5S9Zg7ou57Bevkafli3WqgxXzg==]

- Di Martino, R. M. C., et al. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3jUax-T6ZfjgeT6Nxsxf9UVFI3v8rreMb6jS_hbBdwOtnamQzIrYCLWpUAfXSVAuDpAjBEovILrDnAxQKsAaWuYzGWMXXUXk9cOaNXf4MvfF5Uy8idz3vT8-TOd2WgYbU1Q==]